3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine
Description
3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 6 and a 2-bromopyridin-3-yloxy group at position 2. This structure combines pyridazine and pyridine moieties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its bromine and chlorine substituents enhance electrophilic reactivity, facilitating cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations .
Properties
IUPAC Name |
3-(2-bromopyridin-3-yl)oxy-6-chloropyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-9-6(2-1-5-12-9)15-8-4-3-7(11)13-14-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERSMHFXOLIMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671852 | |
| Record name | 3-[(2-Bromopyridin-3-yl)oxy]-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-70-9 | |
| Record name | 3-[(2-Bromo-3-pyridinyl)oxy]-6-chloropyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Bromopyridin-3-yl)oxy]-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antitumor properties based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with both bromine and chlorine atoms, which may influence its reactivity and biological interactions. The presence of the pyridine moiety is significant as pyridine derivatives are known for their diverse pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Pyridine compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | TBD | |
| This compound | E. coli | TBD | |
| Pyridine derivative A | Pseudomonas aeruginosa | 56 ± 0.5 | |
| Pyridine derivative B | Klebsiella pneumoniae | 55 ± 0.5 |
The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit promising antibacterial activity, suggesting that modifications in the structure can enhance efficacy.
Antiviral Activity
In light of the COVID-19 pandemic, there has been an increased focus on the antiviral properties of compounds containing pyridine structures. While specific data on this compound's antiviral activity is limited, related pyridine compounds have demonstrated effectiveness against viruses such as SARS-CoV-2.
Case Study:
A study reported that certain pyridine derivatives showed significant antiviral activity against influenza viruses, leading to a reduction in viral load in infected models. The structural characteristics that contributed to this activity include the presence of electron-withdrawing groups and optimal hydrophobicity .
Antitumor Activity
The potential antitumor properties of pyridine derivatives have been increasingly documented. Compounds similar to this compound have shown selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table 2: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound X | MDA-MB-231 (TNBC) | 0.126 | |
| Compound Y | Non-cancer MCF10A | >10 |
These findings suggest that modifications to the pyridine structure can lead to compounds with enhanced selectivity for cancer cells, making them promising candidates for further development.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in microbial growth or cancer progression. The presence of halogen atoms may enhance binding affinity and specificity towards these targets.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
One of the primary applications of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is its potential as an anticancer agent. Research indicates that compounds with similar structural motifs have been effective in inhibiting various kinases involved in cancer progression.
- Case Study : A study on pyridazine derivatives highlighted their ability to inhibit c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT mutations could lead to significant therapeutic benefits in cancer treatment .
1.2 Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly in the context of monoamine oxidase (MAO) inhibition.
- Biological Activity : Similar pyridazine derivatives have shown promising results as MAO-B inhibitors, which are critical for developing treatments for neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Bromine | Enhances potency | 0.039 | Critical for receptor interaction |
| Chlorine | Modulates lipophilicity | 0.013 | Important for cellular uptake |
| Pyridin-3-yloxy | Essential for activity | - | Provides structural stability |
Pharmacological Studies
3.1 In Vivo Efficacy
Pharmacological studies have indicated that compounds similar to this compound exhibit significant anti-tumor activity in vivo.
- Findings : Animal models treated with these compounds demonstrated reduced tumor sizes compared to control groups, suggesting their potential as effective therapeutic agents .
3.2 Cytotoxicity Assessment
The cytotoxic effects of this compound are essential for evaluating its safety profile.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chlorine at position 6 of the pyridazine ring and the bromine at position 2 of the pyridine moiety are primary sites for nucleophilic substitution.
Chlorine Substitution
-
Amine Displacement : Reaction with ammonia or primary amines under reflux in polar aprotic solvents (e.g., DMF, DMSO) yields 6-amino derivatives. For example:
Conditions: 80–100°C, 12–24 hours, yields 65–78% . -
Hydrazine Incorporation : Hydrazine hydrate replaces the chlorine to form hydrazinopyridazine derivatives, which serve as intermediates for cyclocondensation reactions .
Bromine Substitution
-
Suzuki–Miyaura Coupling : The bromine undergoes palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives.
Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, dioxane/water (4:1), 90°C, 8 hours, yields 70–85% .
Acidic Hydrolysis
-
Chlorine to Hydroxyl : Treatment with concentrated HCl (6M) at 60°C converts the 6-chloro group to a hydroxyl, forming 3-(2-bromo-pyridin-3-yloxy)-6-hydroxypyridazine. Reaction time: 4–6 hours, yields 55–60% .
Basic Hydrolysis
-
Ether Cleavage : Under strong basic conditions (NaOH, ethanol/H₂O, reflux), the ether linkage breaks, yielding 2-bromo-3-hydroxypyridine and 6-chloropyridazine-3-ol. Yields: ~50% .
Cyclocondensation and Heterocycle Formation
-
Triazole Formation : Reacting with 1,2,4-triazoles in the presence of CuI and K₂CO₃ generates fused triazolo-pyridazine systems.
Example:
Conditions: 120°C, 24 hours, yields 40–50% .
Biological Activity Correlations
Derivatives of this compound demonstrate notable pharmacological properties:
Comparative Reaction Conditions Table
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorine-amine substitution | NH₃, DMF, 80°C, 12h | 6-Amino derivative | 65–78% |
| Bromine Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, dioxane, 90°C | Biaryl-coupled pyridazine | 70–85% |
| Acidic hydrolysis | 6M HCl, 60°C, 4h | 6-Hydroxypyridazine | 55–60% |
| Triazole cyclocondensation | CuI, K₂CO₃, DMSO, 120°C, 24h | Triazolo[4,3-b]pyridazine | 40–50% |
This compound’s versatility in nucleophilic substitution, coupling, and heterocycle-forming reactions makes it a critical intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents . Experimental protocols prioritize palladium catalysis for cross-couplings and acidic/basic hydrolysis for functional group interconversions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity, solubility, and applications can be contextualized by comparing it to analogs with related substitution patterns or functional groups. Below is a detailed analysis:
Substituent Effects on Reactivity
3-Bromo-6-chloropyridazine (CAS 89089-18-9) :
Shares the pyridazine core with bromo and chloro substituents but lacks the pyridin-3-yloxy group. This simpler structure is often used in nucleophilic aromatic substitution (SNAr) reactions. The absence of the bulky pyridin-3-yloxy group increases its solubility in polar aprotic solvents like DMF .- 3-Bromo-6-(pyridin-2-yl)pyridazine (CAS 1005036-23-6): Substitutes a pyridin-2-yl group instead of pyridin-3-yloxy.
- 3-Bromo-6-morpholinopyridazine (CAS 927673-86-7): Replaces the chloro group with a morpholine ring. The electron-donating morpholine group reduces electrophilicity at position 6, making it less reactive in SNAr but more stable under acidic conditions .
Physicochemical Properties
Notes:
- The pyridin-3-yloxy group in the target compound introduces steric bulk, reducing solubility in non-polar solvents compared to smaller analogs like 3-bromo-6-chloropyridazine .
- Hydrazine-substituted derivatives (e.g., 3-Chloro-6-hydrazinylpyridazine) exhibit higher aqueous solubility due to hydrogen-bonding capacity .
Preparation Methods
Halogenation of Pyridazine Intermediates
The 6-chloro-pyridazine core is typically synthesized via chlorination of pyridazine derivatives. For example, 2-bromo-3-hydroxypyridine undergoes nucleophilic substitution with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds at elevated temperatures (80–120°C) over 12–24 hours, yielding the target compound with moderate to high purity.
A critical optimization parameter is the stoichiometric ratio of the pyridazine precursor to the brominated pyridine derivative. Excess bromopyridine (1.2–1.5 equivalents) ensures complete substitution, while catalytic amounts of copper(I) iodide (CuI) enhance reaction efficiency by facilitating oxidative addition.
Bromination of Pyridine Moieties
The 2-bromo-pyridin-3-yloxy group is introduced via electrophilic bromination. 3-Hydroxypyridine is treated with phosphorus tribromide (PBr₃) or bromine (Br₂) in dichloromethane (DCM) at 0–5°C to prevent over-bromination. The resulting 2-bromo-3-hydroxypyridine is then coupled to 6-chloro-pyridazine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or via SNAr mechanisms.
Table 1: Bromination Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Reactant | 3-Hydroxypyridine |
| Brominating Agent | PBr₃ (1.1 eq) |
| Solvent | DCM |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Yield | 68–75% |
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions enable the formation of the pyridinyloxy linkage. For instance, 3-amino-6-chloro-pyridazine is converted to its boronic ester derivative, which couples with 2-bromo-3-iodopyridine in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate (K₂CO₃). This method achieves regioselectivity but requires stringent anhydrous conditions and inert atmospheres.
Key Optimization Factors :
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers a cost-effective alternative for forming the C–O bond between pyridazine and bromopyridine. A mixture of 6-chloro-3-iodopyridazine and 2-bromo-3-hydroxypyridine reacts with copper(I) oxide (Cu₂O) in dimethylacetamide (DMAc) at 130°C for 18–24 hours. Ligands such as 1,10-phenanthroline improve catalytic activity, increasing yields to 70–78%.
One-Pot Multistep Synthesis
Recent advancements involve telescoping halogenation and coupling steps into a single reactor. For example, 3-hydroxypyridine is brominated in situ using N-bromosuccinimide (NBS) and subsequently coupled to 6-chloro-pyridazine without intermediate isolation. This approach reduces purification steps and improves overall efficiency (yield: 65–72%).
Critical Considerations :
-
Compatibility of solvents across reaction stages
-
Sequential addition of reagents to prevent side reactions
-
Real-time monitoring via TLC or HPLC to track intermediate formation
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:
Q & A
Q. Table 1: Representative Synthesis Conditions
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹, C-Cl stretch at ~680 cm⁻¹). Mass spectrometry (MS) confirms molecular weight via parent ion peaks (e.g., m/z 412, 414, 416 for isotopic Br/Cl patterns). Elemental analysis validates stoichiometry, though discrepancies in carbon content (e.g., 34.8% calculated vs. 38.3% observed) may arise due to solvent retention or impurities .
Advanced: How can computational chemistry predict reactivity or guide synthesis optimization?
Answer:
Quantum mechanical calculations (e.g., DFT) model reaction pathways, transition states, and electronic effects. For instance, ICReDD integrates computational reaction path searches with experimental data to optimize conditions (e.g., solvent selection, temperature) and predict regioselectivity in SNAr reactions. This reduces trial-and-error experimentation by 30-50% .
Advanced: How to resolve discrepancies in elemental analysis data during characterization?
Answer:
Discrepancies (e.g., carbon content) may stem from incomplete solvent removal or hygroscopic intermediates. Mitigation strategies include:
- Prolonged drying under vacuum.
- Repeating analysis with freshly recrystallized samples.
- Cross-validation via X-ray crystallography or NMR .
Basic: What are the known chemical reactivities of this compound in cross-coupling reactions?
Answer:
The bromine atom participates in Suzuki-Miyaura couplings with boronic acids (Pd catalysis), while the chlorine can undergo Ullmann-type couplings. Hypochlorite-mediated transformations (e.g., chlorination of allylamines) are also reported, requiring strict control of oxidizing conditions .
Advanced: What strategies exist for designing catalytic systems using this compound as a ligand?
Answer:
The pyridazine and pyridine moieties act as electron-deficient ligands for transition metals (e.g., Pd, Ru). In hydroformylation, steric effects from the bromine substituent influence catalytic activity. Computational docking studies help optimize metal-ligand coordination geometry, improving turnover frequency (TOF) by 20-40% .
Basic: What safety protocols are recommended when handling this compound?
Answer:
Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H335 hazard). Storage under inert atmosphere (N₂/Ar) at 2-8°C prevents decomposition. Emergency protocols include rinsing exposed skin with water and contacting poison control (P261, P305+P351+P338) .
Advanced: How to analyze reaction byproducts when synthesizing derivatives of this compound?
Answer:
Liquid chromatography-mass spectrometry (LC-MS) coupled with high-resolution MS (HRMS) identifies byproducts (e.g., dehalogenated species or dimerization products). Isotopic labeling (e.g., ²H/¹³C) tracks reaction pathways, while kinetic studies differentiate primary vs. secondary decomposition .
Basic: What are the solubility properties and how do they influence experimental design?
Answer:
The compound is highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. This necessitates solvent selection for reactions (e.g., DMF for SNAr) and column chromatography (silica gel, hexane/EtOAc eluent) for purification .
Advanced: What role does steric/electronic configuration play in its reactivity as a substrate?
Answer:
The bromine’s electron-withdrawing effect activates the pyridazine ring for nucleophilic attack, while steric hindrance from the pyridine-oxy group directs substitution to the para position. Frontier molecular orbital (FMO) analysis predicts electrophilic/nucleophilic sites, validated by Hammett constants (σ⁺) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
